ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate
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Overview
Description
Ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate is a synthetic organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and an acetylamino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2-chlorophenyl)-3-oxopropanoate.
Acetylation: The intermediate is then acetylated using 4-fluorophenylacetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 3-(2-bromophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. These groups influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-2-25-19(24)12-17(15-5-3-4-6-16(15)20)22-18(23)11-13-7-9-14(21)10-8-13/h3-10,17H,2,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCCOCLRWLMGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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